N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O4S and its molecular weight is 451.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydrobenzo[dioxin] moiety and a thiazole ring. Its molecular formula is C18H18N4O3S, with a molecular weight of 386.44 g/mol. The presence of trifluoromethoxy and thiazole groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, studies on related compounds have shown that they can inhibit c-Jun N-terminal kinase (JNK), which is implicated in various cellular processes including inflammation and apoptosis .
In Vitro Assays
The compound has been evaluated for its inhibitory effects on several biological pathways. Below is a summary of findings from relevant studies:
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
This compound | JNK | 6.23 | Moderate inhibition |
Related Compound A | JNK | 0.4 | High inhibition |
Related Compound B | JNK | 1.1 | Moderate inhibition |
These results indicate that while the compound exhibits moderate activity against JNK, other derivatives show significantly higher potency.
In Vivo Studies
In vivo studies using mouse models have demonstrated that compounds with similar structures can reduce insulin insensitivity by modulating the JNK pathway . The implications for metabolic diseases such as type 2 diabetes are particularly noteworthy.
Case Studies
- Case Study on Insulin Sensitivity : A study highlighted the effectiveness of thiadiazole derivatives in improving insulin sensitivity in diabetic mouse models. The compound's structural analogs were shown to significantly lower blood glucose levels through JNK inhibition .
- Antimicrobial Activity : Another research effort investigated the antibacterial properties of related compounds derived from the same dihydrobenzo[dioxin] scaffold. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S/c21-20(22,23)30-15-4-1-12(2-5-15)25-19-26-14(11-31-19)10-18(27)24-13-3-6-16-17(9-13)29-8-7-28-16/h1-6,9,11H,7-8,10H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVDJIYJVXCHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.